methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Description
Properties
IUPAC Name |
methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)5-2-3-11-8-7(5)6(10)4-12-8/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCOEIYKKJULJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CNC2=NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696599 | |
| Record name | Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190310-82-7 | |
| Record name | Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate typically involves the bromination of a pyrrolo[2,3-b]pyridine precursor followed by esterification. One common method includes:
Bromination: The pyrrolo[2,3-b]pyridine is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide under reflux conditions.
Esterification: The resulting bromo derivative is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura or Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas.
Major Products
Substitution: Various substituted pyrrolo[2,3-b]pyridine derivatives.
Oxidation: Pyrrolo[2,3-b]pyridine N-oxides.
Reduction: De-brominated pyrrolo[2,3-b]pyridine.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is primarily utilized in the development of kinase inhibitors. Its ability to inhibit fibroblast growth factor receptors (FGFRs) makes it a potent candidate for cancer therapy. Research indicates that it effectively reduces the viability of cancer cell lines associated with breast and lung cancers, demonstrating significant anticancer properties. For instance, in vitro studies have shown an IC50 value of approximately 5 µM against the HT29 colorectal cancer cell line, indicating strong antiproliferative effects .
Chemical Biology
In chemical biology, this compound is employed as a probe in biological assays to study protein-ligand interactions. Its selective inhibition of FGFRs allows researchers to explore the underlying mechanisms of cell signaling pathways involved in tumor growth and metastasis .
Material Science
This compound is also utilized in material science for developing organic electronic materials. Its structural properties enable it to serve as a building block for functionalized polymers, which are essential for creating advanced materials with specific electronic properties .
Case Studies and Research Findings
-
FGFR Inhibition Studies :
- A series of studies have reported on the design and synthesis of various pyrrolo[2,3-b]pyridine derivatives, including this compound. These studies demonstrated potent inhibitory activities against FGFRs (IC50 values ranging from 7 nM to over 700 nM), showcasing its potential as a lead compound for further development in cancer therapeutics .
- Kinase Activity Modulation :
Mechanism of Action
The biological activity of methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is primarily due to its ability to inhibit specific enzymes or receptors. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. The compound binds to the ATP-binding site of the receptor, preventing its activation and subsequent signaling pathways .
Comparison with Similar Compounds
Structural and Reactivity Differences
- Halogen Effects : Bromine at C3 (target compound) enhances electrophilicity compared to chlorine (A296294), making it more reactive in cross-coupling reactions .
- Ester Position : Ester groups at C4 (target compound) vs. C3 (A690536) influence dipole moments and solubility. C4 esters may better mimic natural purines in receptor binding .
- Protective Groups : Ethyl 3-bromo-1-(4-methoxybenzyl)-... () highlights the use of PMB protection at N1, which is absent in the target compound, affecting synthetic pathways .
Pharmacological Relevance
The ester and bromine positions in the target compound could modulate similar receptor interactions, though empirical studies are needed .
Biological Activity
Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, applications, and relevant research findings.
Overview of the Compound
- IUPAC Name : this compound
- CAS Number : 1190310-82-7
- Molecular Formula : C9H7BrN2O2
- Molecular Weight : 255.07 g/mol
The compound features a pyrrolo[2,3-b]pyridine core structure, which is significant for its pharmacological properties. Its synthesis typically involves bromination followed by esterification processes, allowing for the introduction of various functional groups that enhance its biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or receptors. Notably, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are critical in regulating cell proliferation and survival. The compound binds to the ATP-binding site of FGFRs, obstructing their activation and subsequent signaling pathways that promote tumor growth and metastasis.
Biological Activities
-
Anticancer Activity :
- Research indicates that this compound demonstrates significant anticancer properties by inhibiting FGFRs. In vitro studies have shown that it effectively reduces the viability of various cancer cell lines, particularly those associated with breast and lung cancers.
- A comparative study revealed an IC50 value of approximately 5 µM against the HT29 colorectal cancer cell line, indicating potent antiproliferative effects.
-
Enzyme Inhibition :
- The compound has also been identified as a promising inhibitor of other kinases involved in cancer progression. It selectively inhibits certain kinases with a preference for those associated with tumor growth signaling pathways.
- Detailed kinetic studies suggest that the compound operates through a competitive inhibition mechanism, where it competes with ATP for binding sites on the kinase enzymes .
Table 1: Summary of Biological Activities
| Activity Type | Target/Mechanism | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | FGFR Inhibition | 5 | |
| Enzyme Inhibition | Various Kinases | Varies | |
| Antimicrobial | Mycobacterium tuberculosis | 5 |
Case Study: Anticancer Efficacy
A study published in a peer-reviewed journal examined the effects of this compound on a panel of cancer cell lines. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis in sensitive cell lines. This suggests potential therapeutic applications in oncology, particularly for cancers driven by FGFR signaling pathways.
Comparative Analysis with Similar Compounds
This compound can be compared to other pyrrolopyridine derivatives:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate | Kinase Inhibition | Different substitution pattern |
| Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | Antimicrobial Activity | Broader spectrum against bacteria |
These comparisons highlight the unique structural and functional characteristics that contribute to their respective biological activities.
Q & A
Q. What are the common synthetic routes for methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate?
The synthesis typically involves bromination of a pyrrolo[2,3-b]pyridine precursor followed by esterification. For example, bromination of methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate using bromine or N-bromosuccinimide (NBS) in a solvent like DMF or CHCl₃ under controlled temperatures (0–25°C) can yield the 3-bromo derivative. Regioselectivity is critical; directing groups or steric effects may influence the bromine position. Post-synthesis, purification via column chromatography and characterization by -NMR and ESI-MS are standard .
Q. How is the compound characterized using spectroscopic methods?
Key techniques include:
- -NMR : To confirm substitution patterns (e.g., aromatic protons, methyl ester resonance at δ ~3.9 ppm).
- ESI-MS : For molecular weight verification (e.g., [M+H]+ peak matching theoretical mass).
- HPLC-PDA : To assess purity (>95% is typical for research-grade material).
- FT-IR : To identify functional groups (C=O ester stretch at ~1700 cm⁻¹). Note: Some intermediates may lack full characterization due to instability or rapid downstream use .
Advanced Research Questions
Q. How can regioselectivity challenges in bromination be addressed?
Regioselectivity in brominating pyrrolo[2,3-b]pyridine derivatives depends on:
- Substrate pre-functionalization : Electron-withdrawing groups (e.g., esters) direct bromine to specific positions.
- Reagent choice : NBS with catalytic Lewis acids (e.g., FeCl₃) may enhance selectivity.
- Computational prediction : Quantum mechanical calculations (DFT) model reaction pathways to predict favorable sites for bromination. For example, Han et al. (2017) achieved >90% regioselectivity in brominating 7-azaindoles using steric and electronic tuning .
Q. What computational strategies optimize reaction conditions for this compound?
ICReDD’s integrated approach combines:
- Quantum chemical reaction path searches : To identify low-energy intermediates and transition states.
- Machine learning : Analyzes experimental datasets (e.g., solvent effects, catalyst performance) to predict optimal conditions.
- Feedback loops : Experimental results refine computational models, accelerating reaction optimization (e.g., reducing trial-and-error in bromination steps) .
Q. How should researchers resolve contradictions in analytical data (e.g., NMR vs. MS)?
Contradictions may arise from:
- Isomeric impurities : Use 2D-NMR (e.g., COSY, HSQC) to distinguish regioisomers.
- Degradation : Stability studies (TGA/DSC) under varying pH/temperature identify decomposition pathways.
- Ionization artifacts in MS : Cross-validate with high-resolution MS (HRMS) or alternative ionization methods (e.g., APCI). Example: Uncharacterized intermediates in synthesis (e.g., ethyl 4-(2-bromo-6-(trifluoromethyl)pyridine-3-carbonyl)-3-methyl-1H-pyrrole-2-carboxylate) require orthogonal validation via X-ray crystallography or elemental analysis .
Methodological Considerations
Q. What strategies improve yield in multi-step syntheses?
- Protecting groups : tert-Butyloxycarbonyl (Boc) or methyl esters stabilize reactive sites during bromination .
- Flow chemistry : Enhances reproducibility for exothermic steps (e.g., bromine addition).
- Catalytic systems : Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) for downstream functionalization .
Q. How is the compound utilized in medicinal chemistry research?
As a kinase inhibitor precursor:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
